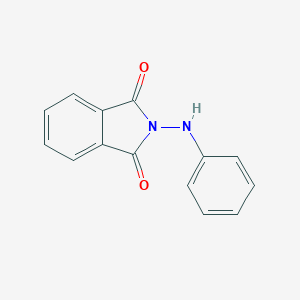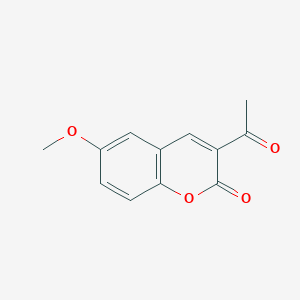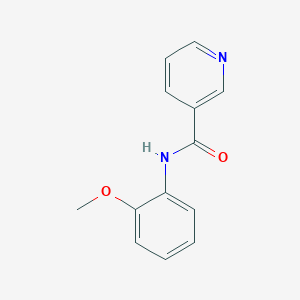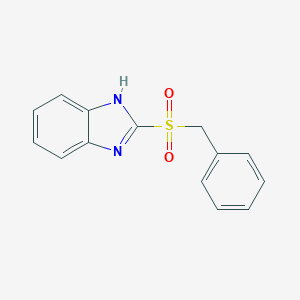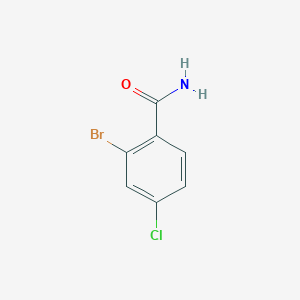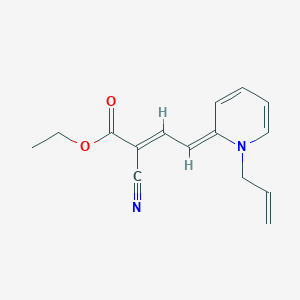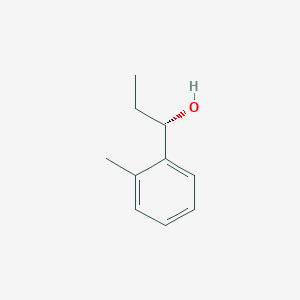
(1S)-1-(2-Methylphenyl)-1-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-(2-Methylphenyl)-1-propanol is a chiral alcohol with the molecular formula C10H14O It is characterized by the presence of a phenyl group substituted with a methyl group at the ortho position and a hydroxyl group attached to a propyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(1S)-1-(2-Methylphenyl)-1-propanol can be synthesized through several methods. One common approach involves the reduction of (S)-1-(2-Methylphenyl)-1-propanone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions to ensure the desired stereochemistry is maintained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a chiral catalyst. This method allows for the efficient production of the desired enantiomer with high yield and purity. The process parameters, including pressure, temperature, and catalyst concentration, are optimized to achieve the best results.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-1-(2-Methylphenyl)-1-propanol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to the corresponding ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be further reduced to the corresponding alkane using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in ethanol.
Substitution: Thionyl chloride in pyridine or phosphorus tribromide in tetrahydrofuran.
Major Products Formed
Oxidation: (S)-1-(2-Methylphenyl)-1-propanone.
Reduction: (S)-1-(2-Methylphenyl)propane.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
(1S)-1-(2-Methylphenyl)-1-propanol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various chiral compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is utilized in the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis.
Mecanismo De Acción
The mechanism of action of (1S)-1-(2-Methylphenyl)-1-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. The phenyl group contributes to hydrophobic interactions, further stabilizing the compound’s binding to its target. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- ®-1-(2-Methylphenyl)-1-propanol
- 1-(2-Methylphenyl)-2-propanol
- 1-(2-Methylphenyl)-1-butanol
Uniqueness
(1S)-1-(2-Methylphenyl)-1-propanol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. The (S)-enantiomer may exhibit different biological activity compared to the ®-enantiomer, making it valuable in chiral synthesis and pharmaceutical applications. Additionally, the presence of the ortho-methyl group on the phenyl ring can influence the compound’s reactivity and interaction with molecular targets.
Propiedades
Número CAS |
117409-10-6 |
|---|---|
Fórmula molecular |
C10H14O |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
(1S)-1-(2-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C10H14O/c1-3-10(11)9-7-5-4-6-8(9)2/h4-7,10-11H,3H2,1-2H3/t10-/m0/s1 |
Clave InChI |
BYEMOPAVGULHAT-JTQLQIEISA-N |
SMILES |
CCC(C1=CC=CC=C1C)O |
SMILES isomérico |
CC[C@@H](C1=CC=CC=C1C)O |
SMILES canónico |
CCC(C1=CC=CC=C1C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


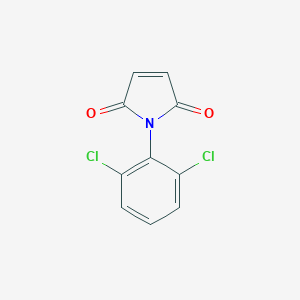
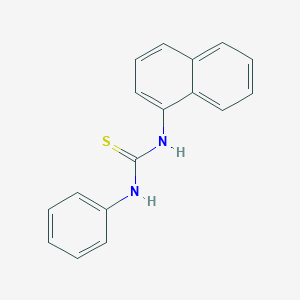
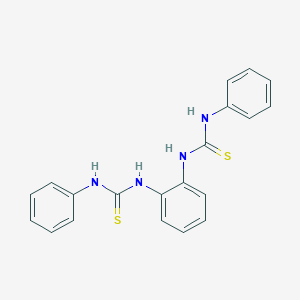
![3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B188398.png)
![8,9,10,11-Tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B188400.png)
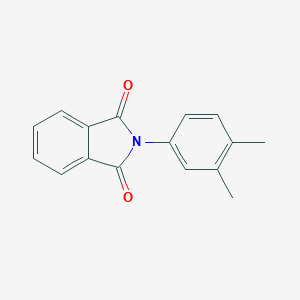
![3-[2-(2-Methylphenyl)hydrazinyl]indol-2-one](/img/structure/B188403.png)
